Preferred Alkyl Ester for CNS Disorders: Patent-Defined Therapeutic Superiority Over Other Esters
In a patent specifically directed to methods for treating Alzheimer's Disease and Autism Spectrum Disorder, methyl 4-imidazolecarboxylate is explicitly designated as the preferred alkyl ester of imidazole carboxylic acid. The patent states: 'administration of an alkyl ester of imidazole carboxylic acid; methyl 4-imidazolecarboxylate is generally preferred, however, it is anticipated that other alkyl esters of imidazole carboxylic acid may also be suitable and effective' [1]. A precise transdermal dosage range of 0.01 mcg to 3.0 mcg per day is defined for the methyl ester, with a preferred range of 0.1 mcg to 0.3 mcg per day and a specific regimen of 0.2 mcg on a schedule of one day on and two days off [1]. No such dosage specification is provided for any other alkyl ester within the patent.
| Evidence Dimension | Therapeutic preference in CNS indication |
|---|---|
| Target Compound Data | Methyl 4-imidazolecarboxylate: preferred alkyl ester; transdermal dosage 0.01–3.0 mcg/day |
| Comparator Or Baseline | Other alkyl esters of imidazole carboxylic acid (e.g., ethyl, propyl) |
| Quantified Difference | Qualitative preference; dosage defined only for methyl ester |
| Conditions | Patent US 8,314,136 B2; method for treating Alzheimer's Disease and Autism Spectrum Disorder |
Why This Matters
This patent-defined preference establishes methyl 4-imidazolecarboxylate as the lead candidate for CNS-targeted research programs and provides a regulatory anchor for IP positioning that other esters lack.
- [1] US Patent 8,314,136 B2. Method for treatment of Alzheimer's disease and autism spectrum disorders. Filed May 23, 2007. Lines 168-175, 186-194. View Source
